(Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime
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Overview
Description
(Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime is a synthetic organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime typically involves the reaction of the corresponding ketone with hydroxylamine. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and catalysts would be optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oximes can undergo oxidation to form nitriles or nitro compounds.
Reduction: Reduction of oximes can yield amines.
Substitution: Oximes can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Nitriles, nitro compounds.
Reduction Products: Amines.
Substitution Products: Various substituted oximes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, oximes are often studied for their potential as enzyme inhibitors or as agents that can modulate biological pathways.
Medicine
In medicine, oximes have been investigated for their potential therapeutic effects, including their use as antidotes for poisoning by organophosphates.
Industry
In industrial applications, oximes can be used in the production of polymers, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime would depend on its specific application. Generally, oximes can interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Acetone oxime: A simpler oxime with similar reactivity.
Benzaldoxime: An aromatic oxime with different substituents.
Cyclohexanone oxime: A cyclic oxime with distinct properties.
Uniqueness
(Z)-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime is unique due to its specific substituents, which can impart different chemical and biological properties compared to other oximes.
Properties
IUPAC Name |
(NZ)-N-[1-(3-methyl-1-propylpyrazol-4-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-4-5-12-6-9(7(2)10-12)8(3)11-13/h6,13H,4-5H2,1-3H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWYVPGMSQEDCQ-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C(C(=N1)C)/C(=N\O)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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